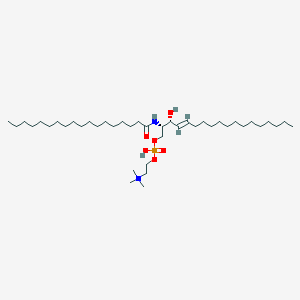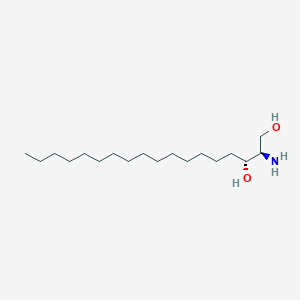
Mevinolinic acid, monoammonium salt
Übersicht
Beschreibung
Mevinolinic acid, monoammonium salt, also known as Lovastatin ammonium salt, is a biochemical used in proteomics research . It has a molecular weight of 439.59 and a molecular formula of C24H37O6•NH4 .
Molecular Structure Analysis
Mevinolinic acid, monoammonium salt has a molecular structure represented by the formula C24H37O6•NH4 . The structure and absolute configuration of Mevinolin and its open acid form, Mevinolinic acid, were determined by a combination of physical techniques .Chemical Reactions Analysis
Mevinolinic acid, monoammonium salt is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This enzyme plays a crucial role in the mevalonate pathway, which is a vital cellular metabolic pathway present in all higher eukaryotes and many bacteria .Physical And Chemical Properties Analysis
Mevinolinic acid, monoammonium salt appears as a crystalline powder . It is a solid substance that should be stored at 4° C .Wissenschaftliche Forschungsanwendungen
Inhibition of Hydroxymethylglutaryl-Coenzyme A Reductase
Mevinolinic acid, derived from Aspergillus terreus, is a potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterol biosynthesis. It has been observed to lower cholesterol levels significantly in animal models (Alberts et al., 1980).
Biosynthesis Insights
Research focusing on the biosynthesis of mevinolinic acid has shown that isotopes like [1-14C]acetate and [methyl-14C]methionine are rapidly incorporated into its structure. This understanding aids in comprehending its metabolic pathways and potential applications (Greenspan & Yudkovitz, 1985).
Analytical Method Development
High-performance liquid chromatographic methods have been developed for analyzing mevinolinic acid in various mediums, such as fermentation broths. This is crucial for accurate quantification and quality control in research and industrial applications (Friedrich et al., 1995).
Bile Acid Synthesis Regulation
Mevinolinic acid's role as a competitive inhibitor of HMG-CoA reductase has implications in the regulation of bile acid synthesis, further demonstrating its significance in metabolic studies (Pandak et al., 1990).
Quantitative Analysis in Human Plasma
Methods for quantifying mevinolinic acid in human plasma using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry highlight its relevance in pharmacokinetics and drug monitoring (Calaf et al., 1997).
Fermentation and Cultivation Studies
Studies on the fermentation and cultivation of organisms like Aspergillus terreus have provided insights into optimizing the production of mevinolinic acid. This research is significant for industrial-scale synthesis and pharmaceutical applications (Bizukojć & Ledakowicz, 2008).
Transformation Kinetics
Investigations into the transformation of mevinolin in various solutions have revealed important kinetic parameters, contributing to our understanding of its stability and reaction dynamics in different environments (Ying et al., 2006).
Synthesis and Separation Techniques
Research on the efficient synthesis and separation of mevinolinic acid using techniques like high-speed countercurrent chromatography highlights advancements in the isolation and purification of this compound (Du et al., 2003).
Cell Cycle and Growth Studies
Mevinolinic acid has been used to study its effects on cell cycle progression and viability in various cell lines, providing insights into its potential use in cancer research and treatment strategies (Fairbanks et al., 1986).
Wirkmechanismus
Eigenschaften
IUPAC Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIIYQZTRFOGNN-NQHDYHCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mevinolinic acid, monoammonium salt | |
CAS RN |
77550-67-5 | |
| Record name | Mevinolinic acid, monoammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077550675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
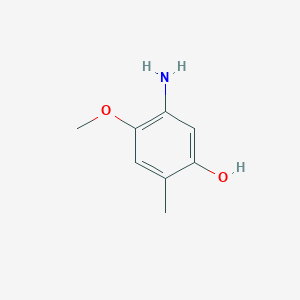
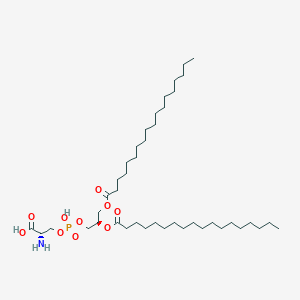
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
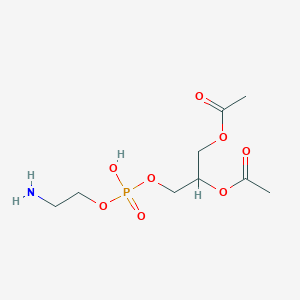



![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)

